1,3-di(2-pyridyl)propane

概要

説明

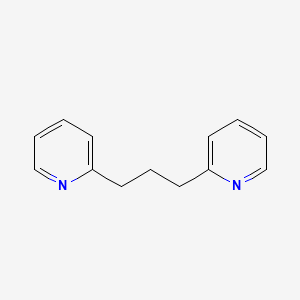

1,3-di(2-pyridyl)propane is an organic compound with the molecular formula C13H14N2 It consists of two pyridine rings connected by a three-carbon propyl chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di(2-pyridyl)propane typically involves the reaction of pyridine-2-carboxaldehyde with a suitable propylating agent. One common method is the use of Grignard reagents, where pyridine-2-carboxaldehyde reacts with a propylmagnesium halide to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or chromatography to ensure high purity for industrial applications .

化学反応の分析

Substitution Reactions

Bromination

1,3-di(2-pyridyl)propane undergoes bromination at reactive carbonyl positions when treated with N-bromosuccinimide (NBS) . Two methods are documented:

| Method | Reagents & Conditions | Yield Range | Product |

|---|---|---|---|

| A | NBS + water (triturated at RT) | 91–95% | Pyridine-2,6-bis(2-bromo-propane-1,3-dione) |

| B | NBS + ammonium acetate in diethyl ether | 74–81% | Pyridine-2,6-bis(2-bromo-propane-1,3-dione) |

Key Observations :

-

Method A employs a solvent-free, grinding approach, achieving higher yields .

-

Method B uses diethyl ether and ammonium acetate, requiring longer reaction times .

-

The brominated products exhibit characteristic IR peaks (e.g., ν(C=O) at ~1664–1710 cm⁻¹) and NMR signals (e.g., δ 2.12–6.04 ppm for aliphatic and aromatic protons) .

Coordination Reactions

Complex Formation with Transition Metals

this compound acts as a bidentate ligand, coordinating to metal centers such as rhenium. For example, it forms octahedral Re₆S₈Br₂ clusters with 1,3-bis(4-pyridyl)propane derivatives:

Key Observations :

科学的研究の応用

Coordination Chemistry

1,3-Di(2-pyridyl)propane is extensively used as a ligand to form complexes with transition metals. These metal complexes are studied for their catalytic properties and stability.

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Cu(II) | [Cu(DPP)Cl2] | Catalytic activity in oxidation reactions |

| Ni(II) | [Ni(DPP)(H2O)2] | Enhanced stability and reactivity |

| Co(II) | [Co(DPP)(ABZ)] | Antimicrobial properties |

Case Study : Research demonstrated that the Cu(II) complex of this compound exhibits high catalytic activity in oxidation reactions, making it valuable for synthetic applications in organic chemistry .

Biological Applications

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have shown that metal complexes of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The Pt(II) complex formed with this ligand has demonstrated cytotoxic effects against human lung and prostate cancer cells. This suggests potential therapeutic applications in oncology .

| Biological Activity | Target Cells/Organisms | Result |

|---|---|---|

| Antimicrobial | Bacterial strains | Effective inhibition |

| Cytotoxic | Lung cancer cells | Significant cell death observed |

Case Study : A study reported that the Pt(II) complex of this compound showed promising results in inhibiting cancer cell proliferation, indicating its potential as a chemotherapeutic agent .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and dyes.

- Polymer Synthesis : The compound serves as a building block for creating coordination polymers with unique properties.

- Dye Production : Its structural properties allow for the development of new dyes used in various applications.

| Application | Material Type | Key Features |

|---|---|---|

| Polymer Synthesis | Coordination Polymers | Enhanced mechanical properties |

| Dye Production | Organic Dyes | Vibrant colors and stability |

作用機序

The mechanism of action of 1,3-di(2-pyridyl)propane involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

Pyridine: A basic nitrogen-containing heterocycle with a wide range of applications in pharmaceuticals and agrochemicals.

Dihydropyridine: Known for its use in calcium channel blockers, which are important in the treatment of cardiovascular diseases.

Piperidine: A saturated six-membered ring containing nitrogen, used in the synthesis of various pharmaceuticals.

Uniqueness

1,3-di(2-pyridyl)propane is unique due to its dual pyridine structure connected by a propyl chain, which imparts distinct chemical and physical properties. This structural feature allows it to act as a versatile ligand in coordination chemistry and provides potential for diverse biological activities .

生物活性

1,3-di(2-pyridyl)propane (C₁₃H₁₄N₂) is an organic compound featuring two pyridine rings linked by a three-carbon propyl chain. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which can be crucial for treating conditions like cancer and fibrosis.

- Metal Ion Coordination : As a ligand in coordination chemistry, it forms complexes with transition metals, which can exhibit catalytic properties and enhance biological activity.

- Antimicrobial Properties : Research indicates that this compound displays antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties. Studies have demonstrated its efficacy against several bacterial strains and fungi. For instance:

- Case Study : In vitro tests revealed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

The compound's ability to inhibit specific enzymes has led to investigations into its anticancer properties:

- Mechanism : It is believed that this compound can interfere with signaling pathways critical for cancer cell proliferation and survival.

- Case Study : A study highlighted its potential in reducing tumor growth in animal models of breast cancer, suggesting a promising avenue for future research in cancer therapeutics.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. The structural characteristics that contribute to its biological activity include:

- Diketone Functionalities : The presence of diketone groups enhances reactivity in condensation reactions and coordination chemistry.

- Ligand Properties : Its ability to act as a bidentate ligand allows it to form stable complexes with metal ions, which can further influence its biological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Contains a single pyridine ring | Simpler structure; less reactivity |

| Acetylacetone | Diketone without pyridine moieties | Lacks heterocyclic character |

| 1,2-Dipyridylketone | Two pyridine rings but lacks propane chain | Different connectivity; distinct reactivity |

| 1,4-Dipyridylbutane | Longer carbon chain with two pyridine rings | Altered chain length influences properties |

特性

IUPAC Name |

2-(3-pyridin-2-ylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h1-4,6-7,10-11H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPWYBATPHCMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313881 | |

| Record name | 2,2'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15937-81-2 | |

| Record name | NSC278061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。